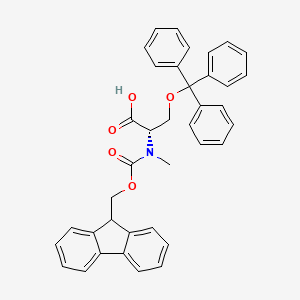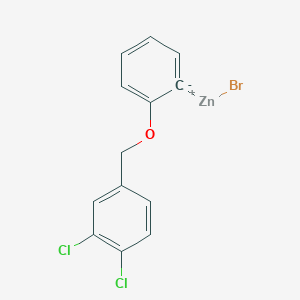
2-(3,4-DichlorobenZyloxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent. Organozinc reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is a solution in THF, a common solvent in organic chemistry, which helps stabilize the organozinc reagent and facilitate its use in various reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorobenzyloxy)phenylzinc bromide typically involves the reaction of 3,4-dichlorobenzyl bromide with phenylzinc bromide. The reaction is carried out in the presence of a base, such as lithium diisopropylamide (LDA), in THF. The reaction conditions are carefully controlled to ensure the formation of the desired organozinc compound .
Industrial Production Methods
Industrial production of organozinc reagents, including this compound, often involves continuous flow chemistry techniques. These methods offer advantages such as improved safety, better control over reaction conditions, and scalability. Continuous flow reactors enhance mass and heat transfer, leading to more efficient and consistent production of organozinc reagents .
化学反応の分析
Types of Reactions
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is carried out under an inert atmosphere, typically using argon or nitrogen.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules, such as peptides and proteins, through cross-coupling reactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(3,4-dichlorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The zinc atom facilitates the transfer of the organic group to the target molecule, forming new carbon-carbon bonds. This process is often catalyzed by transition metals, such as palladium or nickel, which help activate the zinc reagent and promote the reaction .
類似化合物との比較
Similar Compounds
Phenylzinc bromide: A simpler organozinc reagent used in similar types of reactions.
Bromobenzene: An aryl bromide that can be converted to phenylzinc bromide and used in similar reactions.
Uniqueness
2-(3,4-Dichlorobenzyloxy)phenylzinc bromide is unique due to the presence of the 3,4-dichlorobenzyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the reaction outcome is required .
特性
分子式 |
C13H9BrCl2OZn |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
bromozinc(1+);1,2-dichloro-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
QPGOVVKFPVEKNF-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C([C-]=C1)OCC2=CC(=C(C=C2)Cl)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)

![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)

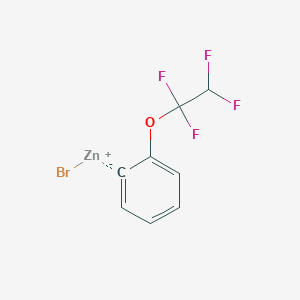

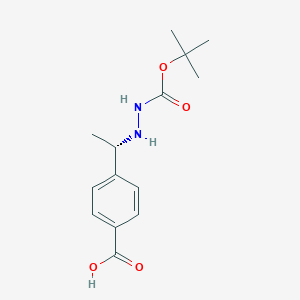
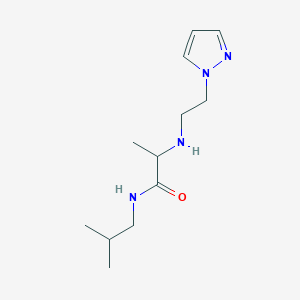
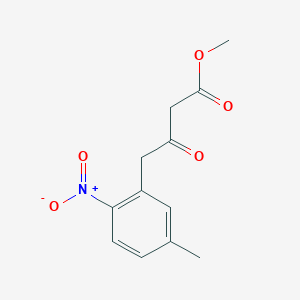
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
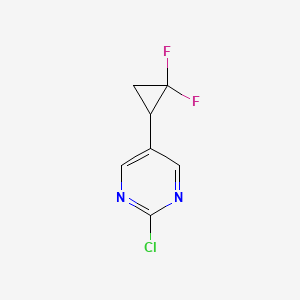
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)
![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
